Structural Uniqueness: 4-Aminomethyl Substitution Pattern vs. 4-Aryl and 4-(2-Aminoethyl) Thiazolone Analogs
The 4-aminomethyl substitution on the 2,3-dihydro-1,3-thiazol-2-one core constitutes a structurally unique entry in the thiazolone chemical space. The target compound (free base CAS 1266832-09-0; IUPAC: 4-(aminomethyl)thiazol-2(3H)-one) bears a primary aminomethyl group directly attached to the C-4 carbon of the thiazolone ring . This contrasts sharply with the closest commercially available 4-substituted analogs: 4-(2-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one (CAS 1095051-79-8) carries a bulky aromatic substituent (MW 195.21, LogP ≈ 2.5) that occupies substantially different chemical space, while 4-(2-aminoethyl)-2,3-dihydro-1,3-thiazol-2-one (CAS 1176761-56-0, MW 144.20) extends the amine by one additional methylene unit, altering the vector and flexibility of the hydrogen-bond-donating group . The constitutional isomer 2-amino-5-(aminomethyl)-4(5H)-thiazolone (MW 145.18) further illustrates the sensitivity of biological activity to substitution pattern: moving the aminomethyl group to the 5-position and introducing a 2-amino substituent fundamentally changes the tautomeric form and hydrogen-bonding network of the molecule [1]. In fragment-based drug discovery, thiazole fragments bearing amine substituents have been shown to exhibit differential binding to protein targets depending on the amine position and ring substitution, as demonstrated in a focused library of 49 fragment-sized thiazoles and thiadiazoles [2].
| Evidence Dimension | Structural differentiation: substituent position, molecular weight, and hydrogen-bonding geometry |
|---|---|
| Target Compound Data | 4-(Aminomethyl)thiazol-2(3H)-one HCl: MW 166.63 (salt), free base MW 130.17; 4-CH₂NH₂ substituent; H-bond donors = 2, H-bond acceptors = 2; LogP (free base) = −0.75 [3] |
| Comparator Or Baseline | 4-(2-Fluorophenyl) analog: MW 195.21, H-bond donors = 1; 4-(2-Aminoethyl) analog: MW 144.20 (free base), H-bond donors = 2; 2-Amino-5-(aminomethyl) isomer: MW 145.18, H-bond donors = 3 [1] |
| Quantified Difference | MW difference vs. 4-(2-fluorophenyl) analog: −28.58 Da (free base); vs. 4-(2-aminoethyl) analog: −14.03 Da; vs. 2-amino-5-(aminomethyl) isomer: −15.01 Da. H-bond donor vector orientation differs: C-4 aminomethyl vs. C-5 aminomethyl vs. C-4 aryl [1] |
| Conditions | Structural comparison based on computed molecular properties and SMILES/InChI from authoritative databases (ChemSpider, PubChem, vendor datasheets) |
Why This Matters
In fragment-based screening and lead optimization, even single-atom changes in substituent position produce distinct binding poses and selectivity profiles; procuring the incorrect positional isomer invalidates SAR hypotheses and wastes screening resources.
- [1] PubChem, 2-Amino-5-(aminomethyl)-4(5H)-thiazolone dihydrobromide, CID 137321895, MF C₄H₇N₃OS (free base MW 145.18). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/137321895 View Source
- [2] Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? J. Med. Chem. 2022. A focused library of 49 fragment-sized thiazoles and thiadiazoles with amine, bromide, carboxylic acid, and nitrile substituents profiled for fragment screening suitability. Available at: https://pubs-acs-org-443.vpnm.ccmu.edu.cn/doi/10.1021/acs.jmedchem.2c01173 View Source
- [3] ChemBase, ChemBase ID 239253; computed LogP −0.75, TPSA 55.12 Ų, H-bond donors 2, H-bond acceptors 2. Available at: http://www.chembase.cn/molecule-239253.html View Source
